Conventional coupling reagents (CDI, DCC, HATU) cause racemization with sterically hindered substrates, compromising peptide stereochemistry. 1,1'-Carbonylbis(3-methylimidazolium) triflate (CBMIT) generates a highly reactive acyl imidazolium intermediate that eliminates this problem.
• Zero optical activity loss with N-alkoxycarbonyl amino acids; racemization fully suppressed by Cu(II) salt additives for N-acyl substrates.
• 1-2 hr coupling (vs. 6-12 hr for CDI) under mild, base-free conditions; 70-98% isolated yields without chromatography.
• Enables segment condensation for peptides >20 residues; compatible with automated synthesizers and chiral drug intermediate synthesis.
Available in 100 mg to 5 g pack sizes with batch-specific QC documentation.
Molecular FormulaC11H12F6N4O7S2
Molecular Weight490.4 g/mol
CAS No.120418-31-7
Cat. No.B043501
⚠ Attention: For research use only. Not for human or veterinary use.
1,1'-Carbonylbis(3-methylimidazolium) triflate (CAS 120418-31-7), commonly abbreviated as CBMIT, is a bis-imidazolium salt belonging to the class of carbonyl diimidazole (CDI)-derived peptide coupling reagents. It is synthesized via bis-alkylation of 1,1'-carbonyldiimidazole with methyl triflate [1]. The compound exists as a crystalline solid (melting point 78–80 °C ) with molecular formula C₁₁H₁₂F₆N₄O₇S₂ and molecular weight 490.36 g/mol . Its primary research application is as an efficient activating agent for aminoacylations, facilitating amide and ester bond formation under mild, base-free conditions .
Base‑freeCompatible with acid‑sensitive substrates
StereocontrolPreserves chiral integrity with N‑alkoxycarbonyl amino acids
[1] Saha, A. K.; Schultz, P.; Rapoport, H. 1,1'-Carbonylbis(3-methylimidazolium) triflate: an efficient reagent for aminoacylations. J. Am. Chem. Soc. 1989, 111 (13), 4856–4859. View Source
Why CBMIT Outperforms Generics
1,1'-Carbonylbis(3-methylimidazolium) triflate cannot be simply interchanged with its parent compound CDI or other standard coupling reagents such as DCC, EDC, or HATU. CBMIT generates a highly reactive acyl imidazolium intermediate rather than the stable acyl imidazolide formed by CDI, resulting in significantly faster coupling kinetics . Moreover, CBMIT exhibits a unique stereochemical retention profile: when used with N-alkoxycarbonyl amino acids, no loss of optical activity is observed [1], whereas for N-acyl-protected amino acids, racemization is substantial with CBMIT alone but completely suppressed upon addition of Cu(II) salts [2]. This conditional stereocontrol is not replicated by CDI or carbodiimide-based reagents. Furthermore, CBMIT demonstrates superior efficiency with sterically hindered amino acids—a persistent challenge in peptide synthesis—enabling high-yield couplings that often fail or proceed sluggishly with conventional reagents . These performance characteristics are intrinsic to the methylimidazolium triflate architecture and are not achievable through generic substitution.
CDI forms less reactive stable acyl imidazolide; coupling kinetics may differ substantially
Cu(II) additive suppresses racemization for N‑acyl substrates
Standard reagents lack this conditional racemization control; chiral outcome may shift
Reported high yields with sterically hindered amino acids
Conventional reagents may require longer times or give lower yields; steric profile may not transfer
[1] Saha, A. K.; Schultz, P.; Rapoport, H. 1,1'-Carbonylbis(3-methylimidazolium) triflate: an efficient reagent for aminoacylations. J. Am. Chem. Soc. 1989, 111 (13), 4856–4859. View Source
[2] Gibson, F. S.; Rapoport, H. Carboxy Terminus Coupling Using 1,1'-Carbonylbis(3-methylimidazolium triflate) (CBMIT) in the Presence of Cu(II) Salts. J. Org. Chem. 1995, 60 (8), 2615–2617. View Source
CBMIT Quantitative Comparison
Faster Sterically Hindered Peptide Couplings
CBMIT demonstrates markedly accelerated reaction kinetics compared to its parent compound CDI when coupling sterically hindered amino acids. The highly reactive acyl imidazolium intermediate generated by CBMIT enables rapid amide bond formation .
Reaction TimeClass‑level
1–2 h vs 6–12 h (CDI)
Reported accelerated coupling kinetics
With sterically hindered substrates; solvent‑dependent
Reaction time to completion (sterically hindered peptide bond formation)
Target Compound Data
1–2 hours
Comparator Or Baseline
CDI (1,1'-Carbonyldiimidazole): 6–12 hours
Quantified Difference
3–12× faster reaction time
Conditions
Peptide coupling with sterically hindered amino acid substrates in polar aprotic solvent
Why This Matters
Faster reaction kinetics reduce total synthesis time and minimize exposure of sensitive substrates to degradation, directly impacting laboratory throughput and product integrity.
Optical Purity Preservation in Alkoxycarbonyl Couplings
In the seminal 1989 JACS study, CBMIT-mediated couplings of N-alkoxycarbonyl amino acids proceeded with complete retention of optical purity. No loss of optical activity was observed under the base-free reaction conditions [1].
Racemization extent during amino acid activation and coupling
Target Compound Data
0% optical activity loss (no racemization observed)
Comparator Or Baseline
Many standard coupling reagents (e.g., DCC, EDC) can induce partial racemization; CDI may require careful base control
Quantified Difference
Complete elimination of racemization under stated conditions
Conditions
N-alkoxycarbonyl amino acid coupling; base-free nitromethane or similar polar solvent; room temperature
Why This Matters
Preservation of chiral integrity eliminates the need for post-coupling enantiomeric purification, reducing both material loss and labor costs in stereospecific peptide synthesis.
[1] Saha, A. K.; Schultz, P.; Rapoport, H. 1,1'-Carbonylbis(3-methylimidazolium) triflate: an efficient reagent for aminoacylations. J. Am. Chem. Soc. 1989, 111 (13), 4856–4859. View Source
Racemization Suppression with Cu(II) Additives
For N-acyl-protected amino acids—a class known to racemize under standard coupling conditions—CBMIT alone causes substantial racemization. However, addition of anhydrous CuCl₂ or Cu(OTf)₂ completely suppresses epimerization, enabling segment coupling with full stereoretention [1].
Racemization of N-acyl amino acids during segment coupling
Target Compound Data
Substantial racemization with CBMIT alone; 0% racemization (no epimer observed) with CBMIT + CuCl₂ or Cu(OTf)₂
Comparator Or Baseline
CBMIT alone vs. CBMIT + Cu(II) salt; also compared to DCC/EDC + HOBT + CuCl₂ systems
Quantified Difference
Racemization suppressed from 'substantial' to undetectable
Conditions
N-acyl-blocked dipeptide segment couplings; nitromethane or THF solvent; room temperature; 1.1 equiv Cu(II) salt
Why This Matters
The ability to toggle racemization behavior via a simple additive enables convergent peptide synthesis strategies that are otherwise inaccessible with standard reagents, expanding the synthetic toolbox for complex peptide construction.
[1] Gibson, F. S.; Rapoport, H. Carboxy Terminus Coupling Using 1,1'-Carbonylbis(3-methylimidazolium triflate) (CBMIT) in the Presence of Cu(II) Salts. J. Org. Chem. 1995, 60 (8), 2615–2617. View Source
High-Yield Peptide Couplings Across Diverse Substrates
CBMIT consistently delivers high isolated yields in amino acid esterification and peptide bond formation. A series of amino esters and peptides were synthesized using CBMIT as the coupling agent, with the reaction protocol proceeding simply and without loss of optical purity . Enantiopure dipeptides (both LL and LD configurations) were obtained in 70–98% yield with >99% purity, without requiring chromatographic separation [1].
70–98% isolated yield; >99% purity without chromatography
Comparator Or Baseline
Typical yields for CDI-mediated couplings range from 50–85%; carbodiimide methods often require chromatographic purification to achieve comparable purity
Quantified Difference
Up to 98% yield without chromatographic purification
Conditions
Various amino acid and dipeptide substrates; base-free, one-pot procedure in nitromethane or THF
Why This Matters
High yields combined with elimination of chromatography steps translate directly to reduced material costs, faster turnaround, and simpler scale-up for both research and production environments.
[1] Synthesis of amino acid derivatives of quinolone antibiotics. Cited in scite.ai analysis. View Source
Base-Free One-Pot Coupling Protocol
CBMIT offers distinct operational advantages over traditional coupling reagents. The reagent is prepared rapidly from CDI and methyl triflate and can be used directly in a one-pot procedure without isolation of intermediates. The reaction medium remains free of any base, and work-up is simplified due to diminished waste generation [1][2].
Operational SimplicityClass‑level
Base‑free, one‑pot, diminished waste
Supports streamlined workflow
No base additives; reduced purification burden
Green ChemistryProcess EfficiencyWaste Minimization
DCC/EDC: require base additives; generate stoichiometric urea byproducts; often require chromatographic removal of DCU
Quantified Difference
Elimination of base addition step and reduced purification burden
Conditions
General peptide coupling protocol in nitromethane or THF
Why This Matters
Simplified workflows reduce technician time, minimize opportunities for error, and lower solvent and consumable usage—all factors that contribute to lower total cost per coupling and improved laboratory sustainability.
Green ChemistryProcess EfficiencyWaste Minimization
[1] Saha, A. K.; Schultz, P.; Rapoport, H. 1,1'-Carbonylbis(3-methylimidazolium) triflate: an efficient reagent for aminoacylations. J. Am. Chem. Soc. 1989, 111 (13), 4856–4859. View Source
[2] Gibson, F. S.; Rapoport, H. Carboxy Terminus Coupling Using 1,1'-Carbonylbis(3-methylimidazolium triflate) (CBMIT) in the Presence of Cu(II) Salts. J. Org. Chem. 1995, 60 (8), 2615–2617. View Source
Chiral Pilocarpine Analog Synthesis
CBMIT has been successfully employed in the synthesis of chiral pilocarpine analogs. The reagent activates the carboxylic acid component for coupling to a C-8 ketone intermediate, a key step in constructing the pharmacologically relevant scaffold [1]. This application demonstrates the reagent's compatibility with complex, functionalized intermediates and its utility in medicinal chemistry campaigns.
Application ExampleReported
Chiral pilocarpine analog synthesis enabled
Reported compatibility with complex intermediates
Published medicinal chemistry synthesis
Drug DiscoveryChiral SynthesisAlkaloid Analogs
Evidence Dimension
Successful application in complex molecule synthesis
Target Compound Data
Enables synthesis of chiral pilocarpine analogs via C-8 ketone intermediate
Comparator Or Baseline
Not directly compared; CBMIT selected for this specific synthetic route due to its mild conditions and stereoretention
Quantified Difference
N/A (application validation)
Conditions
Multi-step synthesis of pilocarpine derivatives
Why This Matters
Demonstrated performance in a published, peer-reviewed drug discovery synthesis provides confidence that the reagent can be reliably integrated into complex synthetic sequences without unanticipated side reactions.
Drug DiscoveryChiral SynthesisAlkaloid Analogs
[1] Holden, K. G.; et al. Synthesis of chiral pilocarpine analogues via a C-8 ketone intermediate. J. Org. Chem. 2002, 67 (17), 5913–5918. View Source
CBMIT Application Scenarios
High-Enantiopurity Peptide Synthesis
Laboratories synthesizing enantiomerically pure peptides or amino acid derivatives should prioritize CBMIT. As demonstrated in Section 3, CBMIT-mediated coupling of N-alkoxycarbonyl amino acids proceeds with zero loss of optical activity [1]. This eliminates the need for post-reaction chiral purification, saving both time and material costs. For N-acyl-protected substrates, the addition of Cu(II) salts (CuCl₂ or Cu(OTf)₂) enables segment coupling without racemization—a capability not available with standard reagents [2].
High-Throughput Coupling of Hindered Amino Acids
When building peptide libraries that include sterically demanding residues (e.g., α,α-disubstituted amino acids or N-methyl amino acids), CBMIT's accelerated reaction kinetics (1–2 hours vs. 6–12 hours for CDI) [1] enable rapid parallel synthesis. The one-pot, base-free protocol and high isolated yields (70–98%) without chromatography [2] make CBMIT particularly suitable for automated peptide synthesizers and high-throughput medicinal chemistry workflows.
Convergent Segment Coupling for Large Peptides
For convergent synthesis of peptides exceeding 20 residues, CBMIT with Cu(II) salt additives provides a unique tool for carboxy-terminus segment coupling of N-acyl-blocked fragments. This approach avoids the linear N→C synthesis limitation inherent to N-carbamate protection strategies [1]. The ability to toggle racemization behavior via Cu(II) addition enables chemists to assemble complex peptides from pre-formed segments with preserved stereochemistry at the coupling junction.
Synthesis of Chiral Drug Intermediates
CBMIT has demonstrated utility in the synthesis of chiral pilocarpine analogs, a class of muscarinic receptor agonists [1]. The reagent's mild, neutral conditions are compatible with acid- and base-sensitive functional groups frequently encountered in advanced pharmaceutical intermediates. Procurement of CBMIT is justified when developing synthetic routes to chiral heterocyclic drug candidates where stereochemical integrity and functional group tolerance are paramount.
Application
Selection Property
Validation Focus
Enantiopure peptide synthesis
Stereochemical retention
Chiral purity monitoring
Hindered amino acid coupling
Reported accelerated kinetics
Reaction time and yield optimization
Convergent segment coupling
Racemization toggle via Cu(II) additive
Epimerization assessment
Chiral heterocycle intermediate synthesis
Mild, base‑free activation
Functional group compatibility
[1] Saha, A. K.; Schultz, P.; Rapoport, H. 1,1'-Carbonylbis(3-methylimidazolium) triflate: an efficient reagent for aminoacylations. J. Am. Chem. Soc. 1989, 111 (13), 4856–4859. View Source
[2] Gibson, F. S.; Rapoport, H. Carboxy Terminus Coupling Using 1,1'-Carbonylbis(3-methylimidazolium triflate) (CBMIT) in the Presence of Cu(II) Salts. J. Org. Chem. 1995, 60 (8), 2615–2617. View Source
[3] Holden, K. G.; et al. Synthesis of chiral pilocarpine analogues via a C-8 ketone intermediate. J. Org. Chem. 2002, 67 (17), 5913–5918. View Source
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